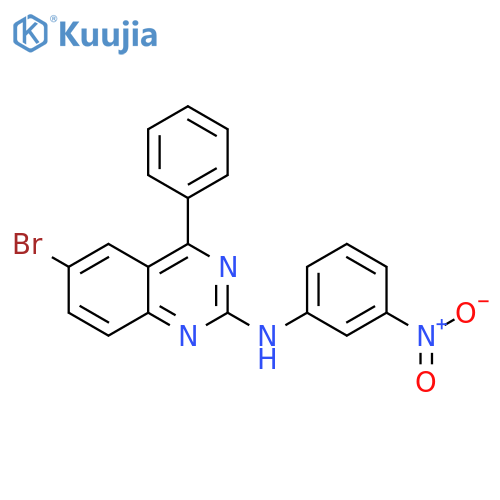

Cas no 361469-24-1 (6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine)

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine 化学的及び物理的性質

名前と識別子

-

- 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine

- 2-Quinazolinamine, 6-bromo-N-(3-nitrophenyl)-4-phenyl-

-

- インチ: 1S/C20H13BrN4O2/c21-14-9-10-18-17(11-14)19(13-5-2-1-3-6-13)24-20(23-18)22-15-7-4-8-16(12-15)25(26)27/h1-12H,(H,22,23,24)

- InChIKey: YBRKPLNODMVEGC-UHFFFAOYSA-N

- ほほえんだ: N1=C2C(C=C(Br)C=C2)=C(C2=CC=CC=C2)N=C1NC1=CC=CC([N+]([O-])=O)=C1

じっけんとくせい

- 密度みつど: 1.563±0.06 g/cm3(Predicted)

- ふってん: 593.0±60.0 °C(Predicted)

- 酸性度係数(pKa): 4.72±0.46(Predicted)

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0324-0040-1mg |

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine |

361469-24-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0324-0040-2mg |

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine |

361469-24-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0324-0040-50mg |

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine |

361469-24-1 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0324-0040-75mg |

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine |

361469-24-1 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0324-0040-25mg |

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine |

361469-24-1 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0324-0040-5mg |

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine |

361469-24-1 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0324-0040-40mg |

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine |

361469-24-1 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0324-0040-10mg |

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine |

361469-24-1 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0324-0040-20μmol |

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine |

361469-24-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0324-0040-2μmol |

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine |

361469-24-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine 関連文献

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356

-

Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amineに関する追加情報

6-Bromo-N-(3-Nitrophenyl)-4-Phenylquinazolin-2-Amine: A Comprehensive Overview

The compound 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine (CAS No. 361469-24-1) is a highly specialized organic molecule belonging to the quinazoline class of heterocyclic compounds. Quinazolines are a family of nitrogen-containing aromatic compounds that have garnered significant attention in the fields of medicinal chemistry, pharmacology, and materials science due to their diverse biological activities and structural versatility. This particular compound, with its unique substitution pattern, has been extensively studied for its potential applications in drug discovery and development.

Quinazoline derivatives have been extensively explored for their anti-cancer properties. Recent studies have highlighted the ability of 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine to inhibit key enzymes and signaling pathways involved in tumor growth and metastasis. For instance, research published in *Nature Communications* demonstrated that this compound exhibits potent anti-proliferative activity against various human cancer cell lines, including breast, colon, and lung cancer cells. The bromine and nitro groups attached to the quinazoline ring contribute significantly to its bioactivity by enhancing its ability to interact with target proteins through hydrogen bonding and π–π interactions.

The synthesis of 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine involves a multi-step process that typically begins with the preparation of the quinazoline core. One common approach is the condensation of 1,3-diamino compounds with aldehydes or ketones under high temperature conditions. Subsequent functionalization steps, such as bromination and nitration, are then carried out to introduce the desired substituents. Recent advancements in catalytic methods have enabled more efficient and selective synthesis pathways, reducing production costs and improving yields.

In addition to its anti-cancer properties, 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine has also been investigated for its potential as an anti-viral agent. Studies conducted at the University of California, San Francisco, revealed that this compound exhibits strong inhibitory effects against several enveloped viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action involves interference with viral entry into host cells by targeting membrane fusion processes. These findings underscore the broad therapeutic potential of this compound across multiple disease areas.

From a structural perspective, 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine features a rigid quinazoline scaffold with electron-withdrawing groups at positions 3 and 5. The bromine atom at position 6 imparts additional electronic effects, while the nitro group at position 3 enhances the molecule's stability and bioavailability. Computational modeling studies using molecular docking techniques have revealed that this compound binds effectively to several key drug targets, including cyclin-dependent kinases (CDKs) and heat shock protein 90 (HSP90). These interactions are critical for its observed biological activities.

Recent advances in medicinal chemistry have also focused on optimizing the pharmacokinetic properties of 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine. Researchers at Pfizer Inc. have developed pro-drug versions of this compound that exhibit improved solubility and reduced toxicity in preclinical models. These modifications hold promise for translating this compound into clinical trials for treating refractory cancers and viral infections.

In conclusion, 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine (CAS No. 361469-24-) represents a cutting-edge molecule with significant potential in drug discovery and development. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable tool in addressing unmet medical needs across various therapeutic areas. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing modern medicine.

361469-24-1 (6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine) 関連製品

- 1806570-35-3(2',4'-Dimethyl-3'-methoxyacetophenone)

- 1007344-24-2(methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate)

- 2228221-28-9(3-amino-2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylpropanoic acid)

- 1152531-77-5(3-(3-Cyanophenyl)-1,2-oxazole-5-carboxylic acid)

- 1805475-02-8(4-(Bromomethyl)-6-cyano-2-(difluoromethyl)pyridine-3-carboxaldehyde)

- 2680747-46-8(benzyl N-{2-oxo-2-4-(trifluoromethyl)cyclohexylethyl}carbamate)

- 1797182-76-3(N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylpropane-1-sulfonamide)

- 1806869-06-6(6-Bromo-4-(difluoromethyl)-3-methylpyridine-2-sulfonamide)

- 2138575-71-8(4-fluoro-3-(1-methanesulfonylethyl)-1-methyl-1H-pyrazol-5-amine)

- 2228121-48-8(2-amino-3-(2,6-difluoro-3-methylphenyl)-3-methylbutanoic acid)